molecular formula C18H21N3O2 B11666043 1-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol

1-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol

Cat. No.: B11666043
M. Wt: 311.4 g/mol
InChI Key: PQPBYLUHMXLEMD-UHFFFAOYSA-N
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Description

1-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-PHENOXYPROPAN-2-OL is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an ethyl group and a phenoxypropanol moiety

Preparation Methods

The synthesis of 1-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-PHENOXYPROPAN-2-OL involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This is typically achieved through a condensation reaction between an o-phenylenediamine derivative and an appropriate carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where the benzodiazole intermediate is treated with an ethylating agent such as ethyl bromide in the presence of a base.

    Attachment of the Phenoxypropanol Moiety: The final step involves the nucleophilic substitution reaction where the ethylated benzodiazole is reacted with a phenoxypropanol derivative under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-PHENOXYPROPAN-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding hydroxy and amino derivatives.

Scientific Research Applications

1-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-PHENOXYPROPAN-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-3-PHENOXYPROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression. The exact molecular targets and pathways involved depend on the specific

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3-ethyl-2-iminobenzimidazol-1-yl)-3-phenoxypropan-2-ol

InChI

InChI=1S/C18H21N3O2/c1-2-20-16-10-6-7-11-17(16)21(18(20)19)12-14(22)13-23-15-8-4-3-5-9-15/h3-11,14,19,22H,2,12-13H2,1H3

InChI Key

PQPBYLUHMXLEMD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3)O

Origin of Product

United States

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